6-Bromo-2-piperazin-1-yl-quinoline

概要

説明

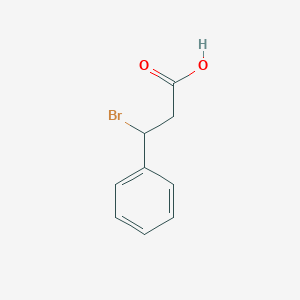

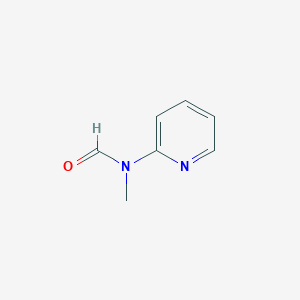

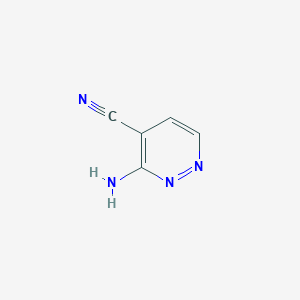

6-Bromo-2-piperazin-1-yl-quinoline is a heterocyclic compound with a molecular weight of 292.18 . It is a light yellow solid and is a member of the quinoline family, which is a group of organic compounds characterized by a quinoline ring system.

Synthesis Analysis

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline involves various scientific research applications. For instance, it has been used in the synthesis of drugs, as a catalyst in organic reactions, and as a fluorescent indicator for biological assays. A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized N-aryl-4- [6- (2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide/carbothioamide derivatives, which included the treatment of 6-bromo-2-iodoquinazoline with piperazine.Molecular Structure Analysis

The molecular structure of 6-Bromo-2-piperazin-1-yl-quinoline is represented by the InChI code1S/C13H14BrN3/c14-11-2-3-12-10 (9-11)1-4-13 (16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 . The compound has a quinoline ring system, which is oriented at dihedral angles . Chemical Reactions Analysis

6-Bromo-2-piperazin-1-yl-quinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-aryl-4- [6- (2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide/carbothioamide derivatives. Moreover, it has been used in the synthesis of novel piperazine/morpholine substituted quinoline derivatives .Physical And Chemical Properties Analysis

6-Bromo-2-piperazin-1-yl-quinoline is a light yellow solid . It has a molecular weight of 292.18 and its molecular formula is C13H14BrN3 .科学的研究の応用

Anti-Tubercular Agents

The compound has been used in the design and synthesis of novel anti-tubercular agents. A series of derivatives of this compound were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Antimicrobial Activity

The compound has been synthesized and studied for its antimicrobial activity. It was found to be effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . The study suggests that one of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase .

Antifungal Activity

Some derivatives of this compound have shown moderate antifungal activity against C. albicans strains and C. galibrata ATCC 15126 strain .

作用機序

Mode of Action

This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression .

Biochemical Pathways

These systems involve neurotransmitters such as noradrenaline, dopamine, and serotonin, which play crucial roles in mood regulation .

特性

IUPAC Name |

6-bromo-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHFWMBAKJYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154485 | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-piperazin-1-yl-quinoline | |

CAS RN |

124782-95-2 | |

| Record name | 6-Bromoquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)